molecular formula C12H10O3S B1356982 5-(2-Methoxyphenyl)thiophene-2-carboxylic acid CAS No. 844897-41-2

5-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Cat. No.: B1356982
CAS No.: 844897-41-2
M. Wt: 234.27 g/mol
InChI Key: LZWPHBZWYOWQBD-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C12H10O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a methoxyphenyl group attached to the thiophene ring at the 5-position and a carboxylic acid group at the 2-position

Mechanism of Action

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a range of potential effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-(2-Methoxyphenyl)thiophene-2-carboxylic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its environment and its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 2-bromo-5-(2-methoxyphenyl)thiophene can be coupled with a boronic acid derivative under mild conditions to yield the desired product .

Another approach involves the direct functionalization of thiophene derivatives. For example, the thiophene ring can be functionalized with a methoxyphenyl group and subsequently oxidized to introduce the carboxylic acid functionality .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of palladium catalysts and appropriate ligands is crucial for the success of these reactions .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-(2-Methoxyphenyl)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drug candidates.

    Industry: It is used in the development of organic semiconductors and materials for electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxyphenyl)thiophene-2-carboxylic acid is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of complex organic molecules and enhances its potential biological activities compared to other thiophene derivatives .

Properties

IUPAC Name

5-(2-methoxyphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-15-9-5-3-2-4-8(9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWPHBZWYOWQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90581611
Record name 5-(2-Methoxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90581611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844897-41-2
Record name 5-(2-Methoxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90581611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-methoxyphenyl)thiophene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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